molecular formula C22H23ClN2O4 B2773000 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide CAS No. 921863-41-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2773000
CAS No.: 921863-41-4
M. Wt: 414.89
InChI Key: JWCKNWKMAZWKGT-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H23ClN2O4 and its molecular weight is 414.89. The purity is usually 95%.
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Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H28N2O4S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 921991-66-4

The structure includes a tetrahydrobenzo[b][1,4]oxazepine moiety which is crucial for its biological activity. The presence of an allyl group and a chlorophenoxy acetamide enhances its pharmacological profile.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

In studies evaluating its anticancer potential, the compound demonstrated significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Line Tested : CCRF-CEM (human leukemia)
    • GI50 Value : 10 nM indicating potent activity against this cell line .

Anticonvulsant Properties

The compound was also tested for anticonvulsant activity. In vivo experiments showed that it reduced seizure activity in models induced by chemoconvulsants:

  • Model Used : DBA/2 mice
    • Dosage : Effective at doses greater than or equal to 10 nmol .

The mechanism underlying the biological activity of this compound is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes related to cancer progression. It may act as a selective agonist for metabotropic glutamate receptors (mGlu), which are implicated in both neurological disorders and cancer signaling pathways .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

StudyFindings
Bailey et al. (2020) Identified significant biological activity in a range of synthesized compounds including this oxazepine derivative with an IC50 of 900 nM against 17β-HSD Type 3 .
Alonso et al. (2010) Evaluated the anticonvulsant effects in DBA/2 mice showing a reduction in seizure frequency .
Researchgate Study (2023) Molecular docking studies indicated strong binding affinity to targets associated with oncology and neurological disorders .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-4-11-25-18-12-16(7-10-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h4-10,12H,1,11,13-14H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCKNWKMAZWKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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